N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a unique combination of functional groups, including pyrazole, thiadiazole, and halogenated benzyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene using thionyl chloride.
Synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with an appropriate diketone.
Formation of the thiadiazole ring: The thiadiazole moiety can be introduced by reacting the pyrazole derivative with thiosemicarbazide under acidic conditions.
Final coupling reaction: The final step involves coupling the pyrazole-thiadiazole intermediate with 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:
Substitution: Halogenated benzyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: It can be used as a precursor for the synthesis of novel pesticides or herbicides.
Material Science: The compound’s functional groups allow for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways . The molecular targets and pathways involved would need to be identified through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amine
- Thiosemicarbazide derivatives
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine is unique due to its combination of halogenated benzyl, pyrazole, and thiadiazole moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12ClF4N7S |
---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H12ClF4N7S/c1-28-13(17(20,21)22)7-12(26-28)15-24-25-16(30-15)23-14-5-6-29(27-14)8-9-10(18)3-2-4-11(9)19/h2-7H,8H2,1H3,(H,23,25,27) |
InChI Key |
JVEAPJDLOAXWTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.